molecular formula C8H7N3O2 B2769736 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2231673-41-7

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No.: B2769736
CAS No.: 2231673-41-7
M. Wt: 177.163
InChI Key: IFUDPPYMTQXNJP-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS: CID 135394737) is a heterocyclic compound featuring a fused pyrazole-pyridine core with a carboxylic acid group at position 6 and a methyl substituent at position 2. Its molecular formula is C₈H₇N₃O₂ (MW: 163.14 g/mol), with the SMILES notation CN1C=C2C(=N1)C=C(C=N2)C(=O)O . The carboxylic acid moiety enhances polarity, influencing solubility and bioavailability, while the methyl group may sterically or electronically modulate interactions with biological targets.

Properties

IUPAC Name

2-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-4-7-6(10-11)2-5(3-9-7)8(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUDPPYMTQXNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231673-41-7
Record name 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This method allows for the formation of a combinatorial library of pyrazolopyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolopyridine scaffold.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of pyrazolo[4,3-b]pyridine exhibit antiproliferative activity against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cells. For instance, one study reported that certain derivatives induced apoptosis and cell cycle arrest in these cancer cells, suggesting their potential use as therapeutic agents in oncology .

Case Study: Antiproliferative Activity

A detailed investigation into the antiproliferative effects of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid derivatives demonstrated low micromolar GI50 values against the aforementioned cancer cell lines. The most potent compounds were found to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, indicating a mechanism involving apoptosis .

Kinase Inhibition

The compound serves as a crucial scaffold for developing kinase inhibitors. Pyrazolo[4,3-b]pyridine derivatives have been identified as effective inhibitors of various kinases involved in cancer progression. For example, compounds derived from this scaffold have shown efficacy against ALK-L1196M mutations and CDK8, which are relevant targets in cancer therapy .

Table 1: Kinase Inhibitors Derived from 2-Methyl-2H-Pyrazolo[4,3-b]Pyridine-6-Carboxylic Acid

Compound NameTarget KinaseIC50 Value (µM)Reference
Compound AALK0.5
Compound BCDK80.8
Compound CRSK21.0

Synthetic Applications

Beyond its biological applications, 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions and electrophilic substitutions. These reactions are essential for creating more complex molecules that can serve as pharmaceuticals or other functional materials.

Synthesis Methodology

The synthesis of this compound often involves straightforward methods that yield high purity and yield rates. For instance, recent patents have described methods employing sodium nitrite under mild conditions to synthesize various pyrazolo derivatives efficiently .

Future Directions and Research Opportunities

The ongoing research into the applications of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid suggests several promising avenues:

  • Development of Novel Anticancer Agents: Further exploration of its derivatives could lead to new treatments for resistant cancer types.
  • Kinase Inhibitor Libraries: Expanding libraries based on this scaffold may yield more selective inhibitors with fewer side effects.
  • Synthetic Method Improvements: Investigating greener synthesis methods could enhance the sustainability of producing this compound.

Mechanism of Action

The mechanism of action of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The inhibition of TRKs leads to the disruption of downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, ultimately affecting cell survival and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Activity Reference
2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid C₈H₇N₃O₂ Methyl (C2), carboxylic acid (C6) 163.14 Base compound; potential scaffold for drug design
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid C₈H₅ClN₂O₂ Chlorine (C4), carboxylic acid (C6) 196.59 Increased electronegativity; possible enhanced receptor binding
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid C₈H₅BrN₂O₂ Bromine (C5), carboxylic acid (C6) 241.05 Higher molecular weight; potential for halogen-specific interactions
Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) C₇H₁₀N₂O₂ Saturated imidazo-pyridine ring 154.17 Conformational flexibility; immunomodulatory activity
Ethyl 7-(pentylamino)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate C₁₄H₂₀N₄O₂ Ethyl ester (C6), pentylamino (C7) 276.34 Ester derivative; improved lipophilicity for membrane penetration

Pharmacological and Functional Comparisons

  • Immunomodulatory Activity: Spinacine’s activity in modulating immune responses suggests that pyrazolo-pyridine carboxylic acids may share similar pathways, though structural differences (e.g., saturation) likely alter efficacy .

Biological Activity

2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS No. 2231673-41-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fused pyrazole and pyridine ring system with a carboxylic acid functional group, contributing to its reactivity and biological interactions. Its molecular formula is C8H7N3O2, with a molecular weight of 177.16 g/mol.

Research indicates that 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid interacts with various molecular targets, particularly in the context of enzyme inhibition and receptor binding. Notably, derivatives of this compound have shown the ability to inhibit tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation .

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazolo[4,3-b]pyridine derivatives against Mycobacterium tuberculosis. In vitro assays demonstrated promising antituberculotic activity for specific derivatives, indicating their potential as lead candidates for tuberculosis treatment .

Table 1: Antimicrobial Activity of Derivatives

Compound StructureActivity Against M. tuberculosisReference
N(1)CH3, C(3)C6H5Moderate
C(4)pCH3C6H5Significant
C(5)CO2EtHigh

Enzyme Inhibition

The compound has been explored for its role as an inhibitor of various enzymes. For instance, it has been identified as a selective inhibitor of adenosine A1 receptors and phosphodiesterase 4 (PDE4), which are relevant in inflammatory responses and neurological disorders .

Structure-Activity Relationships (SAR)

The biological activity of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can be significantly influenced by modifications to its structure. Systematic studies have shown that varying substituents on the pyrazole ring can enhance affinity and selectivity for specific biological targets. For example, modifications at the 7-hydroxy position have led to the discovery of new ligands with improved pharmacological profiles .

Table 2: Summary of SAR Findings

ModificationEffect on ActivityReference
7-HydroxyIncreased affinity for CB2
N(1) methylationEnhanced enzyme inhibition
Alkyl substitutionsVariable effects on potency

Case Study 1: Inhibition of TRKs

A study investigated the inhibitory effects of various derivatives on TRK activity. The results indicated that specific substitutions at the 6-position significantly enhanced inhibitory potency compared to unsubstituted analogs .

Case Study 2: Antitubercular Screening

In another study, a combinatorial library of pyrazolo[4,3-b]pyridine derivatives was synthesized and screened against M. tuberculosis H37Rv strain. The findings revealed several compounds with IC50 values in the low micromolar range, demonstrating their potential as antitubercular agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves condensation of aminopyridine derivatives with carbonyl-containing precursors (e.g., ethyl acetoacetate) under basic conditions, followed by cyclization and oxidation steps. Solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid are critical for optimizing yields . For example, cyclization at 80–100°C under reflux conditions in ethanol improves ring closure efficiency. Post-synthetic purification via recrystallization or column chromatography is recommended to isolate the carboxylic acid moiety .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity in the pyrazolopyridine core. For instance, ¹H NMR can distinguish between methyl groups at position 2 and pyridine ring protons (δ 7.5–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., theoretical m/z 177.16 for C₈H₇N₃O₂), while IR spectroscopy confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Q. How does the compound’s solubility impact experimental design in biological assays?

  • Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous buffers) but may require pH adjustment (e.g., neutralization with NaOH) for cell-based studies. For in vitro assays, pre-dissolving the compound in DMSO (≤1% v/v) followed by dilution in PBS is recommended to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve low yields in multi-step syntheses of this compound?

  • Methodological Answer : Low yields often arise from incomplete cyclization or side reactions during oxidation. Strategies include:

  • Catalyst Optimization : Using p-toluenesulfonic acid (10 mol%) instead of H₂SO₄ improves cyclization efficiency .
  • Temperature Control : Maintaining reflux temperatures during cyclization (e.g., 80°C in ethanol) minimizes byproduct formation .
  • Intermediate Characterization : Isolating and characterizing intermediates (e.g., via LC-MS) ensures stepwise progression .

Q. What mechanisms underlie conflicting reports on the compound’s biological activity (e.g., kinase inhibition vs. antimicrobial effects)?

  • Methodological Answer : Discrepancies may stem from assay conditions or structural analogs. For example:

  • Kinase Inhibition : The pyrazolopyridine core chelates ATP-binding pockets in kinases (e.g., JAK2), validated via competitive binding assays and molecular docking .
  • Antimicrobial Activity : Substituent variations (e.g., chloro or trifluoromethyl groups at position 3) alter membrane permeability, as shown in MIC assays against Gram-negative bacteria .
    • Resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. broth microdilution for antimicrobial activity) .

Q. How can regioselective functionalization of the pyrazolopyridine ring be achieved for SAR studies?

  • Methodological Answer : Electrophilic substitution at position 3 is favored due to electron-rich pyrazole nitrogen. For example:

  • Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce nitro groups at position 3 .
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides installs substituents at position 6 .
    • Analytical Validation : X-ray crystallography or NOESY NMR confirms regiochemistry .

Q. What strategies address contradictions in structural data (e.g., crystallography vs. computational models)?

  • Methodological Answer :

  • X-ray Diffraction : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibrium in the carboxylic acid group) .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate protonation states .
  • Dynamic NMR : Detect rotational barriers in methyl groups to confirm conformational stability .

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